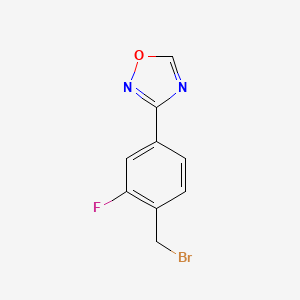

3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

描述

属性

IUPAC Name |

3-[4-(bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2O/c10-4-7-2-1-6(3-8(7)11)9-12-5-14-13-9/h1-3,5H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBKXTEJUTGXVJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=NOC=N2)F)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30727475 | |

| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146699-64-0 | |

| Record name | 3-[4-(Bromomethyl)-3-fluorophenyl]-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30727475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Amidoxime and Carboxylic Acid Derivative Cyclization

- The most frequently used method involves the cyclization of amidoximes with carboxylic acid derivatives (esters, anhydrides, or activated acids) to form the 1,2,4-oxadiazole ring.

- This approach was first developed by Tiemann and Krüger and improved by using catalysts such as tetrabutylammonium fluoride (TBAF) or pyridine to enhance yields.

- Coupling reagents like EDC, DCC, CDI, TBTU, or T3P are often employed to activate carboxylic acids for amidoxime cyclization.

- Limitations include moderate yields, purification challenges, and sensitivity to functional groups such as hydroxyl or amino groups on the acid ester.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

- Another method involves the 1,3-dipolar cycloaddition between nitrile oxides and nitriles.

- This method is less favored due to the low reactivity of nitriles and side reactions such as dimerization of nitrile oxides.

- Catalysts like platinum(IV) have been used to improve the reaction under mild conditions, though solubility and cost issues remain.

One-Pot Synthetic Procedures

- Recent advances include one-pot syntheses that combine amidoxime formation and cyclization steps, sometimes using superbases (NaOH/DMSO) or activation by Vilsmeier reagents.

- These methods offer simplified purification and moderate to excellent yields (11–93%), though reaction times can be long (4–24 hours).

Preparation of 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole

Starting Materials and Key Intermediates

- The synthesis typically starts from substituted fluorophenyl derivatives bearing a methyl group at the 4-position, which is subsequently brominated to introduce the bromomethyl functionality.

- The 1,2,4-oxadiazole ring is constructed via cyclization of amidoximes derived from the corresponding nitrile or carboxylic acid precursors.

Stepwise Bromination of the Methyl Group

- A crucial step is the selective bromination of the methyl substituent on the 4-position of the 3-fluorophenyl ring to form the bromomethyl group.

- This is commonly achieved by radical bromination using reagents such as N-bromosuccinimide (NBS) under controlled conditions.

- The bromination is performed on the intermediate 3-(3-fluoro-4-methylphenyl)-1,2,4-oxadiazole or its precursor, ensuring regioselectivity and avoiding overbromination.

Cyclization to Form the 1,2,4-Oxadiazole Ring

- Amidoximes are prepared from the corresponding nitriles by reaction with hydroxylamine hydrochloride and base.

- The amidoximes then undergo cyclodehydration with activated carboxylic acid derivatives or coupling reagents such as 1,1'-carbonyldiimidazole (CDI) to form the oxadiazole ring.

- One-pot procedures combining amidoxime formation and cyclization have been reported to increase efficiency and simplify purification.

Representative Synthetic Route (Method A)

| Step | Reagents/Conditions | Description | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 3-fluoro-4-methylbenzonitrile + NH2OH·HCl, TEA, EtOH, RT, 6 h | Amidoxime formation | High | In situ generation of amidoxime |

| 2 | Amidoxime + 4-fluorobenzoic acid derivative + EDC, HOAt, DMF, RT, 24 h | Coupling and cyclodehydration with triethylamine, heat at 100 °C for 3 h | Moderate to good (60-90) | Formation of 1,2,4-oxadiazole ring |

| 3 | Bromination with NBS, radical initiator, solvent, controlled temp | Bromomethyl group introduction | High | Selective bromination at methyl position |

Note: The exact yields and conditions depend on substrate purity and reaction scale.

Alternative One-Pot Synthesis from gem-Dibromomethylarenes

- A method reported by Vinaya K. et al. involves reacting gem-dibromomethylarenes with amidoximes to directly form 3,5-disubstituted 1,2,4-oxadiazoles.

- This method provides excellent yields (~90%) but requires longer reaction times and more complex purification.

Detailed Research Findings and Analysis

Yield and Purity

- The use of coupling reagents such as EDC and HOAt in DMF solvent allows for moderate to high yields (60–90%) of the oxadiazole ring formation step.

- Bromination steps typically proceed with high selectivity and yield when controlled radical bromination conditions are applied.

- One-pot methods reduce the number of purification steps, improving overall efficiency but may require longer reaction times.

Reaction Conditions and Optimization

- Temperature control is critical: amidoxime formation is performed at room temperature, while cyclodehydration requires heating (80–115 °C).

- Bases such as triethylamine or cesium carbonate are used to facilitate cyclization and subsequent functionalization.

- Solvent choice (DMF, DMSO) affects solubility and reaction rate; DMSO with NaOH as a superbase medium has been effective for some oxadiazole syntheses.

Limitations and Challenges

- Functional groups sensitive to harsh conditions may limit the applicability of some methods.

- Purification of brominated intermediates can be challenging due to potential side reactions.

- Some catalysts (e.g., platinum(IV)) and reagents are costly, limiting scalability.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents | Conditions | Advantages | Disadvantages | Yield Range |

|---|---|---|---|---|---|---|

| Amidoxime + Activated Acid (EDC, HOAt) | Nitrile, carboxylic acid | EDC, HOAt, TEA | RT to 100 °C, 24 h + 3 h heating | High selectivity, moderate to high yields | Longer reaction time, purification needed | 60-90% |

| One-pot Amidoxime Formation + Cyclization | Nitrile, hydroxylamine, acid | TEA, CDI or coupling agents | RT to 115 °C, 6-24 h | Simplified process, parallel synthesis | Moderate yields, possible side reactions | 50-90% |

| Bromination of Methyl Group | Methyl-substituted oxadiazole | NBS, radical initiator | Controlled temp, solvent | Selective bromination | Overbromination risk | High |

| Reaction of gem-Dibromomethylarenes + Amidoximes | gem-Dibromomethylarenes | Amidoximes | One-pot, longer time | Excellent yields | Complex purification | ~90% |

科学研究应用

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole can inhibit the growth of various bacteria and fungi. For instance, oxadiazoles have been synthesized and tested against pathogens like Staphylococcus aureus and Escherichia coli, revealing promising results in terms of minimum inhibitory concentrations (MIC) .

Anticancer Properties

Several studies have highlighted the potential of oxadiazole derivatives in cancer therapy. The compound's ability to interact with cellular targets makes it a candidate for further investigation as an anticancer agent. Specific derivatives have shown cytotoxic effects on cancer cell lines, suggesting that modifications to the oxadiazole ring can enhance therapeutic efficacy .

Photoluminescent Materials

The incorporation of this compound into polymer matrices has been explored for creating photoluminescent materials. These materials are useful in applications such as organic light-emitting diodes (OLEDs) and sensors. The fluorine atom in the compound contributes to its electronic properties, making it suitable for optoelectronic applications .

Polymerization Initiators

This compound can also serve as a polymerization initiator due to its ability to generate radicals under UV light exposure. This property is particularly valuable in the production of specialty polymers with tailored properties for various industrial applications .

Pesticide Development

The synthesis of oxadiazole derivatives has been investigated for their potential use as pesticides. Compounds with similar structures have demonstrated insecticidal and fungicidal activities, making them suitable candidates for developing new agrochemicals aimed at pest control .

Herbicide Applications

Research has indicated that certain oxadiazole compounds can inhibit the growth of specific weeds while being less harmful to crops. This selectivity is crucial for sustainable agricultural practices and is an area of ongoing research .

Case Studies

作用机制

The mechanism of action of 3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The bromomethyl and fluorophenyl groups can enhance binding affinity and specificity to these targets, modulating their activity and leading to the desired biological effects.

相似化合物的比较

Comparison with Structural Analogs

The biological and physicochemical properties of 1,2,4-oxadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Physicochemical Properties

*LogP values estimated using computational tools (e.g., Open Babel).

Key Observations :

- Halogen Effects : Bromine and chlorine substituents increase lipophilicity (higher LogP), reducing water solubility. The trifluoromethyl group (CF3) further amplifies hydrophobicity .

- Positional Influence : Bromomethyl at the para position (target compound) vs. meta (e.g., 3-(Bromomethyl)-5-(3-chlorophenyl)-1,2,4-oxadiazole) shows minimal LogP variation, suggesting steric effects dominate over electronic .

Anticancer Activity

- 5-(3-Chlorothiophen-2-yl)-3-(4-trifluoromethylphenyl)-1,2,4-oxadiazole (1d) : Induces apoptosis in breast cancer (T47D) cells via G1 phase arrest. The CF3 group enhances binding to TIP47, an IGF II receptor-binding protein .

- 3-(5-Chloropyridin-2-yl)-5-(3-chlorothiophen-2-yl)-1,2,4-oxadiazole (4l) : Active in MX-1 tumor models, demonstrating that pyridyl substitutions retain potency .

Comparison with Target Compound :

The bromomethyl group in this compound could serve as a reactive handle for conjugating targeting moieties (e.g., antibodies), though its direct anticancer activity remains unstudied.

Antimicrobial Activity

- 5-(4-Bromobenzyl)-4-(4-(5-phenyl-1,3,4-oxadiazole-2-yl)phenyl)-2,4-dihydro-3H-1,2,4-triazole-3-one : Exhibits broad-spectrum antimicrobial activity (MIC: 8–32 µg/mL) against S. aureus and E. coli .

- Fluorophenyl Triazole-Thiol Derivatives : Fluorine at the meta position enhances antifungal activity against C. albicans by improving membrane penetration .

Hypocholesterolemic Activity

- AT-308 (3-[4-(1-Ethoxycarbonyl-1-methyl-ethoxy)phenyl]-5-(3-pyridyl)-1,2,4-oxadiazole) : Reduces liver cholesterol by 40% in hypercholesterolemic rats. Polar substituents (e.g., pyridyl) improve solubility and efficacy .

Comparison: The bromomethyl group in the target compound is unlikely to confer similar activity due to its non-polar nature.

生物活性

3-(4-(Bromomethyl)-3-fluorophenyl)-1,2,4-oxadiazole (CAS No. 1146699-64-0) is a synthetic compound belonging to the oxadiazole family, which has garnered attention for its diverse biological activities. This article reviews its synthesis, physicochemical properties, and biological activities, particularly focusing on its potential as an antimicrobial and anticancer agent.

The compound is synthesized through various methods involving the reaction of appropriate precursors under controlled conditions. The molecular formula is , with a molecular weight of 257.06 g/mol. Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Weight | 257.06 g/mol |

| Melting Point | 87.3 °C |

| Log P (octanol-water) | 2.75 |

| Solubility | High |

| Toxicity | Moderate (H302, H315) |

These properties suggest that the compound has favorable characteristics for biological activity and potential therapeutic applications.

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In a study assessing various oxadiazole compounds, it was found that derivatives similar to this compound showed notable antibacterial activity against strains such as Escherichia coli and Pseudomonas aeruginosa . The compound's structure contributes to its interaction with bacterial cell walls, leading to cell lysis.

Case Study: Antibacterial Efficacy

In a comparative study of oxadiazoles, compounds with similar structures demonstrated minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL against various pathogens . This suggests that this compound may possess comparable or superior antimicrobial efficacy.

Anticancer Activity

The anticancer potential of oxadiazoles has been extensively studied. Recent investigations have shown that this compound exhibits cytotoxic effects against several cancer cell lines, including breast (MDA-MB-468), melanoma (SK-MEL-5), and leukemia (SR) .

Table: Anticancer Activity Against Cell Lines

| Cell Line | IC50 (µM) | % Inhibition |

|---|---|---|

| MDA-MB-468 | 0.87 | 84.83 |

| SK-MEL-5 | 0.80 | 81.58 |

| SR | 0.67 | 90.47 |

The compound's mechanism of action is thought to involve the induction of apoptosis in cancer cells and inhibition of key signaling pathways relevant to tumor growth .

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

- Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Studies indicate that it can trigger apoptotic pathways in cancer cells through the activation of caspases .

- Targeting Cell Signaling Pathways : It modulates pathways such as EGFR and Src kinase, which are critical for cancer cell survival and proliferation .

常见问题

Q. Advanced

- Molecular docking (AutoDock Vina) prioritizes derivatives with high affinity for targets like lanosterol 14α-demethylase (antifungal) or GSK-3β (anti-Alzheimer’s) .

- QSAR models correlate substituent electronegativity (e.g., bromine vs. chlorine) with cytotoxic IC50 values, guiding halogen selection .

- DFT calculations predict charge distribution and frontier molecular orbitals, linking electron-deficient oxadiazoles to enhanced DNA intercalation .

What analytical challenges arise in characterizing bromomethyl-oxadiazole derivatives, and how are they resolved?

Q. Basic

Q. Advanced

- X-ray crystallography : Single-crystal diffraction confirms regiochemistry (e.g., bromomethyl vs. fluorophenyl orientation). Thermal ellipsoid analysis reveals steric strain in crowded derivatives .

- HPLC-MS/MS quantifies hydrolytic degradation products in stability studies, with C18 columns and 0.1% formic acid in mobile phase .

What contradictory data exist regarding the pharmacological efficacy of oxadiazole derivatives, and how are they resolved?

Q. Advanced

- Selectivity issues : Some derivatives show potent activity against breast cancer (T47D) but inactivity in colorectal lines (HT-29). RNA-seq profiling identified differential expression of pro-apoptotic genes (e.g., BAX) as a key variable .

- Species variability : Antifungal activity in C. albicans does not translate to A. fumigatus. Comparative proteomics linked this to fungal CYP51 isoform differences .

How does the bromomethyl group’s reactivity impact derivatization strategies?

Q. Advanced

- Nucleophilic substitution : Bromine is displaced by thiols or amines to create prodrugs (e.g., glutathione-conjugated analogs for targeted release) .

- Cross-coupling : Suzuki-Miyaura reactions replace Br with aryl/heteroaryl groups, expanding diversity. Pd(OAc)₂/XPhos catalysts achieve >80% yield .

- Stability trade-offs : Bromomethyl derivatives exhibit shorter half-lives in PBS (pH 7.4) compared to chloro analogs, requiring prodrug formulations .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。